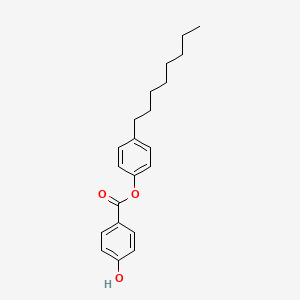

4-Octylphenyl 4-hydroxybenzoate

Description

Properties

CAS No. |

50687-72-4 |

|---|---|

Molecular Formula |

C21H26O3 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(4-octylphenyl) 4-hydroxybenzoate |

InChI |

InChI=1S/C21H26O3/c1-2-3-4-5-6-7-8-17-9-15-20(16-10-17)24-21(23)18-11-13-19(22)14-12-18/h9-16,22H,2-8H2,1H3 |

InChI Key |

RXNMFIKTHOCCPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octylphenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-octylphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of renewable feedstocks and environmentally friendly solvents, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Octylphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Esterification: The formation of the ester bond between 4-hydroxybenzoic acid and 4-octylphenol.

Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 4-hydroxybenzoic acid and 4-octylphenol.

Oxidation: The oxidation of the phenolic group to form quinones or other oxidized products.

Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Esterification: Acid catalysts (e.g., sulfuric acid, hydrochloric acid), reflux conditions.

Hydrolysis: Acidic or basic conditions, water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens.

Major Products Formed

Esterification: this compound.

Hydrolysis: 4-hydroxybenzoic acid and 4-octylphenol.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-Octylphenyl 4-hydroxybenzoate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of polymers, coatings, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Octylphenyl 4-hydroxybenzoate involves its interaction with various molecular targets and pathways. The ester bond in the compound can be hydrolyzed to release 4-hydroxybenzoic acid and 4-octylphenol, which may exert their effects through different mechanisms. For example, 4-hydroxybenzoic acid is known to participate in the ubiquinone biosynthesis pathway, while 4-octylphenol may interact with cellular membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural and functional differences between 4-octylphenyl 4-hydroxybenzoate and related compounds:

Structural and Functional Insights:

- 4-n-Octyloxyphenyl 4-pentylbenzoate features dual alkyl chains (octyloxy and pentyl), optimizing its use in liquid crystal formulations rather than antimicrobial applications .

- Electronic Properties: Semi-empirical molecular orbital calculations indicate that the HOMO energy (Highest Occupied Molecular Orbital) of 4-hydroxybenzoate derivatives influences their enzymatic hydroxylation efficiency. Monoanionic forms (e.g., phenolic 4-hydroxybenzoate) exhibit lower HOMO energies than dianionic forms, reducing reactivity in microbial degradation pathways .

Research Findings

Biodegradability and Microbial Metabolism

- 4-Hydroxybenzoate esters are metabolized in soil bacteria via the 3-oxoadipate pathway , initiated by flavin-dependent 4-hydroxybenzoate 3-hydroxylase . However, bulky substituents (e.g., octylphenyl) may hinder enzymatic access, delaying degradation compared to smaller esters like 2-ethylhexyl 4-hydroxybenzoate .

Antimicrobial Efficacy

- Longer alkyl chains (e.g., octylphenyl) enhance lipid solubility, improving antimicrobial activity by disrupting microbial cell membranes. However, this also increases persistence in environmental matrices, raising regulatory concerns .

Q & A

Q. What safety protocols should be followed when handling 4-Octylphenyl 4-hydroxybenzoate in laboratory settings?

- Methodological Answer : Researchers must adhere to OSHA and EU safety standards, including:

- Use of P95 (US) or P1 (EU EN 143) respirators for particulate protection and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure risks .

- Wear impervious gloves, tightly sealed goggles, and protective clothing to minimize skin/eye contact. Conduct regular glove integrity checks .

- Implement environmental controls to prevent drainage contamination and ensure proper ventilation .

Q. How can researchers determine the optimal synthesis conditions for this compound?

- Methodological Answer : Employ factorial design to systematically vary parameters (e.g., temperature, catalyst concentration, reaction time). For example:

- Use a pre-experimental design to identify critical variables .

- Validate results with HPLC or LC-MS (referencing methods from similar benzoate derivatives) .

- Cross-reference stability data from structurally analogous compounds (e.g., 4-Hydroxyphenyl 4-hydroxybenzoate) to infer degradation thresholds .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection, as validated for 4-hydroxybenzaldehyde derivatives .

- Spectroscopy : FT-IR for functional group analysis and NMR for structural confirmation .

- Mass Spectrometry : ESI-MS to confirm molecular weight and purity .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies at elevated temperatures/humidity levels (e.g., 40°C/75% RH) for 1–3 months.

- Monitor decomposition via thermal gravimetric analysis (TGA) and compare with structurally similar esters (e.g., benzyl 4-hydroxybenzoate) lacking reported decomposition data .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved?

- Methodological Answer :

- Perform in vitro/in vivo comparative studies : Use Ames tests for mutagenicity and rodent models for carcinogenicity, aligning with IARC/OSHA classifications .

- Apply read-across strategies to extrapolate data from analogs (e.g., 4-Hydroxyphenyl 4-hydroxybenzoate) with shared functional groups (ester linkages) and metabolic pathways .

- Validate findings using computational toxicology tools (e.g., QSAR models) .

Q. What experimental designs are effective for resolving conflicting data on the compound’s physicochemical properties?

- Methodological Answer :

- Implement response surface methodology (RSM) to optimize measurement conditions (e.g., solubility, log Pow).

- Use quasi-experimental designs with control groups (e.g., comparing synthesized batches) to isolate variables affecting reproducibility .

- Reference standardized protocols from NIST or PubChem for data validation .

Q. How can computational modeling enhance the study of this compound’s structure-activity relationships?

- Methodological Answer :

- Apply density functional theory (DFT) to predict electronic properties and reaction pathways.

- Use molecular dynamics simulations to study interactions with biological targets (e.g., enzymes or receptors) .

- Validate models against experimental data from derivatives like 4-(2-Fluorophenyl)-4-oxobutanoic acid .

Q. What strategies mitigate risks when extrapolating data from structurally similar compounds?

- Methodological Answer :

- Follow OECD guidelines for read-across : Ensure analogs share ≥80% structural similarity, identical metabolic pathways, and comparable toxicity profiles .

- Conduct sensitivity analyses to quantify uncertainty in extrapolated data.

- Cross-check with databases like NIST or PubChem to verify consistency .

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

Q. What advanced methodologies are recommended for studying the compound’s environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.